molecular formula C9H8N2S B13814067 2-(Methylsulfanyl)quinoxaline CAS No. 21948-73-2

2-(Methylsulfanyl)quinoxaline

Cat. No.: B13814067
CAS No.: 21948-73-2
M. Wt: 176.24 g/mol
InChI Key: FOQUKZGBNFIUMZ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a methylsulfanyl group attached at the second position. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, optoelectronics, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2-chloro-3-(methylsulfanyl)quinoxaline. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Microwave-assisted synthesis has also been reported, offering a more efficient and eco-friendly approach .

Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles. Transition-metal-free catalysis and environmentally benign solvents are commonly used to enhance the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylsulfanyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
  • 2-Chloro-3-(methylsulfanyl)quinoxaline
  • 3-(Trifluoromethyl)quinoxaline derivatives

Comparison: Compared to other quinoxaline derivatives, it offers distinct photophysical properties and solute-solvent interactions, making it suitable for specific applications in optoelectronics and material science .

Properties

CAS No.

21948-73-2

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-methylsulfanylquinoxaline

InChI

InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3

InChI Key

FOQUKZGBNFIUMZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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